molecular formula C10H20ClNO2 B6191625 2-ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride, Mixture of diastereomers CAS No. 2648938-55-8

2-ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride, Mixture of diastereomers

Cat. No.: B6191625
CAS No.: 2648938-55-8
M. Wt: 221.7
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Description

2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride is a chemical compound with the molecular formula C10H19NO2. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound is part of the spiro compound family, which are characterized by a unique ring system that is connected at a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common method is the cyclization of a suitable precursor, such as a diol, with an amine under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride has various applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride is unique due to its spirocyclic structure and the presence of multiple diastereomers. Similar compounds include:

  • 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but with different substituents.

  • 1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride: Another spirocyclic compound with a different arrangement of oxygen and nitrogen atoms.

These compounds differ in their chemical properties and potential applications, highlighting the uniqueness of 2-ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride.

Properties

CAS No.

2648938-55-8

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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